molecular formula C9H12FNO B8533046 3-(4-Fluorophenylamino)propan-1-ol

3-(4-Fluorophenylamino)propan-1-ol

Cat. No.: B8533046
M. Wt: 169.20 g/mol
InChI Key: UEFGNAVSRHEYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenylamino)propan-1-ol is a secondary alcohol featuring a propan-1-ol backbone substituted at the 3-position with a 4-fluorophenylamino group. The fluorine atom on the phenyl ring contributes to electron-withdrawing effects, influencing electronic distribution and reactivity.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

3-(4-fluoroanilino)propan-1-ol

InChI

InChI=1S/C9H12FNO/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,11-12H,1,6-7H2

InChI Key

UEFGNAVSRHEYBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 3-(4-Fluorophenylamino)propan-1-ol and related compounds:

Compound Name Molecular Formula Substituents Key Features Potential Applications References
This compound C₉H₁₂FNO 4-Fluorophenylamino at C3, hydroxyl at C1 Secondary alcohol; electron-withdrawing fluorine Pharmaceutical intermediates Inferred
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one C₁₆H₁₃FO₂ 4-Fluorophenyl and 4-methoxyphenyl groups; α,β-unsaturated ketone Chalcone derivative; conjugated double bond enhances UV absorption Photochemical studies, crystallography
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) C₉H₁₁ClN₃O₃ Methylamino group linked to chloronitropyridine; hydroxyl at C1 Heterocyclic aromatic system; nitro group for electrophilic reactivity Anticancer or antimicrobial agents
3-(Methyl(4-(trifluoromethyl)phenyl)amino)-1-phenylpropan-1-ol C₁₇H₁₇F₃NO Trifluoromethylphenyl and phenyl groups; methylamino substitution Enhanced lipophilicity due to CF₃ group; tertiary alcohol CNS-targeting drugs
3-(4-Bromophenyl)propan-1-ol C₉H₁₁BrO 4-Bromophenyl group; simple primary alcohol Bromine increases molecular weight and polarizability Material science or agrochemicals

Physicochemical Properties

  • Fluorine vs.
  • Amino Group Variations: Methylamino substituents (e.g., IV-9) enhance steric shielding, while trifluoromethyl groups () increase hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.